1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene
Overview
Description
1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, featuring a bromine atom, two methoxy groups, and a methoxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxy-3-(methoxymethyl)-5-methylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the methoxy groups to hydroxyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: 2-Methoxy-3-(methoxymethyl)-5-methylphenol.
Oxidation: 2-Methoxy-3-(methoxymethyl)-5-methylbenzoic acid.
Reduction: 2-Methoxy-3-(methoxymethyl)-5-methylbenzene.
Scientific Research Applications
1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism by which 1-Bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxy groups are converted to aldehydes or carboxylic acids via electron transfer processes involving oxidizing agents .
Comparison with Similar Compounds
1-Bromo-2-methoxybenzene: Lacks the methoxymethyl and methyl groups, making it less complex.
1-Bromo-2-methoxy-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Bromo-2-methoxy-3-methylbenzene: Lacks the methoxymethyl group, resulting in different reactivity and applications.
Uniqueness: The specific arrangement of these groups on the benzene ring allows for targeted modifications and the synthesis of diverse derivatives .
Properties
IUPAC Name |
1-bromo-2-methoxy-3-(methoxymethyl)-5-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-8(6-12-2)10(13-3)9(11)5-7/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTOFJHNUTBQHJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OC)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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